Oxacyclotridecan-2-one chemical properties and structure
Oxacyclotridecan-2-one chemical properties and structure
An In-depth Technical Guide to Oxacyclotridecan-2-one: Properties, Structure, and Applications
Abstract
Oxacyclotridecan-2-one, a 12-membered macrocyclic lactone, is a significant chemical entity with applications spanning the fragrance industry to synthetic organic chemistry. This guide provides a comprehensive technical overview of its core chemical and physical properties, structural elucidation through modern analytical techniques, and established synthetic methodologies. We delve into the causality behind experimental choices for its characterization and synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. The document is structured to serve as a foundational reference, integrating detailed protocols, data summaries, and visual diagrams to facilitate a deeper understanding of this versatile macrolide.
Introduction to Macrocyclic Lactones and Oxacyclotridecan-2-one
Macrocyclic motifs are privileged scaffolds frequently encountered in natural products and pharmaceutically active molecules.[1] Their unique conformational properties, ability to span large receptor binding sites, and favorable pharmacokinetic profiles have established them as a cornerstone in drug discovery.[1] Macrocyclic lactones (macrolides), characterized by a large ring containing an ester functional group, are a prominent subclass with a profound impact on medicine, demonstrating broad-spectrum therapeutic potential, including antiparasitic and antifungal activities.[1][2]
Oxacyclotridecan-2-one (also known as dodecanolactone or 12-dodecanolide) is a synthetic macrocyclic lactone featuring a 12-carbon aliphatic chain closed by an ester linkage.[3][4] While not a frontline therapeutic agent itself, its structural simplicity and pleasant odor profile have made it a valuable component in the fragrance industry.[3][5] Furthermore, it serves as a foundational building block in the synthesis of more complex molecules, making a thorough understanding of its properties and reactivity essential for chemists in both academic and industrial settings.
Molecular Structure and Identification
The unambiguous identification of a chemical compound relies on a standardized set of identifiers and a well-defined structure.
Chemical Structure: Oxacyclotridecan-2-one consists of a dodecamethylene (-(CH₂)₁₁-) chain and an ester group integrated into a 13-membered ring. The absence of stereocenters in its core structure simplifies its stereochemical profile.[3]
Caption: 2D structure of Oxacyclotridecan-2-one.
Nomenclature and Identifiers: A compound is defined by its various systematic and registered names and numbers, ensuring its unique identification in databases and literature.
| Identifier | Value | Source |
| IUPAC Name | oxacyclotridecan-2-one | [3] |
| Common Synonyms | Dodecanolactone, 12-Dodecanolide | [3][4][6] |
| CAS Number | 947-05-7 | [3][4][7] |
| Molecular Formula | C₁₂H₂₂O₂ | [3][4][7] |
| Molecular Weight | 198.30 g/mol | [3][7] |
| InChIKey | DQGSJTVMODPFBK-UHFFFAOYSA-N | [3][4] |
| SMILES | C1CCCCCC(=O)OCCCCC1 | [3] |
Physicochemical Properties
The physical and chemical properties of Oxacyclotridecan-2-one dictate its behavior in various applications, from its formulation in consumer products to its use as a reagent in chemical reactions. It is typically a liquid at room temperature with a high boiling point.[8] Its odor profile is characterized primarily as musk-like and sweet.[5]
| Property | Value | Conditions | Source |
| Physical Form | Liquid | Ambient | |
| Melting Point | 2-3 °C | - | [8] |
| Boiling Point | 150-151 °C | at 23 mmHg | [8] |
| Density | 0.981 g/mL | at 25 °C | [8] |
| Refractive Index | 1.472 | n20/D | [8] |
| Flash Point | 113 °C (235.4 °F) | Closed cup | |
| Solubility (Ethanol) | 1510.55 g/L | at 25 °C | [5] |
| XLogP3-AA | 4.1 | - | [5] |
Spectroscopic and Analytical Characterization
Elucidation of the molecular structure and confirmation of purity are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.
Key Spectroscopic Data:
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¹H NMR: Provides information on the chemical environment of hydrogen atoms. For Oxacyclotridecan-2-one, the spectrum is characterized by complex multiplets for the aliphatic chain protons and a distinct downfield signal for the protons adjacent to the ester oxygen.
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IR Spectroscopy: Identifies functional groups. A strong absorption band characteristic of the ester carbonyl (C=O) stretch is a key diagnostic peak.[3]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass, and fragmentation analysis can help verify the structure.[3][4]
| Technique | Key Features | Source |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [3][9] |
| Infrared (IR) | ATR-IR spectra are available in public databases. | [3] |
| Mass Spec (GC-MS) | Data available from NIST and other spectral databases. | [3][4][10] |
Protocol: GC-MS Analysis of Oxacyclotridecan-2-one
Objective: To confirm the identity and purity of an Oxacyclotridecan-2-one sample. The choice of Gas Chromatography (GC) is dictated by the compound's volatility and thermal stability, while Mass Spectrometry (MS) provides definitive structural information.
Methodology:
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Sample Preparation: Dilute 1 µL of Oxacyclotridecan-2-one in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate). The dilution prevents column overloading and ensures sharp chromatographic peaks.
-
Instrument Setup (GC):
-
Injector: Set to 250 °C in split mode (e.g., 50:1 split ratio) to ensure rapid volatilization without thermal decomposition.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane) suitable for separating compounds based on boiling point.
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Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This temperature gradient ensures efficient separation from any potential impurities.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
-
Instrument Setup (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST).
-
Source Temperature: Set to 230 °C.
-
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion (m/z 198.3) and key fragment ions.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.
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Data Analysis:
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Identify the peak corresponding to Oxacyclotridecan-2-one based on its retention time.
-
Extract the mass spectrum for this peak.
-
Confirm the presence of the molecular ion peak [M]⁺ at m/z ≈ 198.
-
Compare the fragmentation pattern to a reference spectrum from a trusted database (e.g., NIST, Wiley) to confirm identity.
-
Calculate purity based on the relative peak area in the total ion chromatogram (TIC).
-
Caption: Workflow for analytical characterization.
Synthesis and Reactivity
The most prominent synthetic route to Oxacyclotridecan-2-one is the Baeyer-Villiger oxidation of its corresponding cyclic ketone, cyclododecanone. This reaction is a classic and reliable method for converting ketones into esters (or lactones in the case of cyclic ketones) and is valued for its high efficiency.
Baeyer-Villiger Oxidation Mechanism: The reaction proceeds via the nucleophilic attack of a peroxyacid on the ketone's carbonyl carbon, followed by a concerted rearrangement step where one of the alkyl groups migrates to the oxygen atom, leading to the formation of the lactone.
Caption: Baeyer-Villiger oxidation pathway.
Protocol: Synthesis via Baeyer-Villiger Oxidation
Objective: To synthesize Oxacyclotridecan-2-one from cyclododecanone. The choice of m-CPBA (meta-chloroperoxybenzoic acid) is common due to its commercial availability and appropriate reactivity. Dichloromethane is selected as the solvent for its inertness and ability to dissolve both the reactant and reagent.
Materials:
-
Cyclododecanone
-
m-CPBA (~77% purity, the remainder is m-chlorobenzoic acid and water)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
Methodology:
-
Reaction Setup: Dissolve cyclododecanone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. This initial cooling helps to control the exothermicity of the reaction.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in DCM. Add this solution dropwise to the stirred cyclododecanone solution over 30-60 minutes using an addition funnel, maintaining the temperature at 0 °C. The slight excess of m-CPBA ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclododecanone spot is no longer visible.
-
Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C. Slowly add saturated Na₂SO₃ solution to quench any unreacted peroxyacid. Stir for 15-20 minutes.
-
Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2-3 times to remove m-chlorobenzoic acid) and then with brine. The basic wash is critical for removing the acidic byproduct.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Oxacyclotridecan-2-one.
Applications and Significance
Fragrance Industry: The primary commercial application of Oxacyclotridecan-2-one is as a fragrance ingredient.[3] Its musk-like, sweet scent makes it a valuable component in perfumes, cosmetics, and other scented consumer products.
Synthetic Chemistry: As a lactone, it can serve as a precursor for other molecules. For instance, it may be used in the synthesis of specific fatty acid derivatives, such as (E)-11-methyl-12-octadecenoic acid. The ester linkage can be hydrolyzed or reduced to access the corresponding hydroxy acid or diol, respectively, which are versatile intermediates for further chemical transformations.
Relevance to Drug Development: While Oxacyclotridecan-2-one itself is not a drug, the broader class of macrocyclic lactones is of immense importance in medicine.[1] Compounds like Ivermectin (antiparasitic) and Tacrolimus (immunosuppressant) highlight the therapeutic potential of the macrolide scaffold.[2] Research into simpler synthetic macrocycles like Oxacyclotridecan-2-one contributes to the fundamental understanding of macrocyclization reactions and the physicochemical properties of this compound class, knowledge that is transferable to the synthesis and development of complex macrocyclic drugs.[1][11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Oxacyclotridecan-2-one presents specific hazards.
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GHS Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Signal Word: Warning.[3]
-
Handling: Use in a well-ventilated area or with a fume hood. Standard personal protective equipment (PPE) should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Storage: It is classified as a combustible liquid and should be stored in a cool, dry, well-ventilated area away from ignition sources.
Conclusion
Oxacyclotridecan-2-one is a well-characterized macrocyclic lactone with established importance in the fragrance industry and as a building block in organic synthesis. Its chemical properties are defined by its 13-membered ring and ester functional group. Its synthesis is readily achieved through robust methods like the Baeyer-Villiger oxidation, and its structure can be unequivocally confirmed by standard analytical techniques. While its direct application in drug development is limited, the study of this molecule provides valuable insights into the broader class of macrocycles, a scaffold of proven therapeutic significance. This guide has consolidated the core technical information on Oxacyclotridecan-2-one, providing a self-validating framework of protocols and data for researchers and professionals in the chemical sciences.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70354, Oxacyclotridecan-2-one. Retrieved from [Link].
-
National Institute of Standards and Technology (2025). Oxacyclotridecan-2-one in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
-
TGSC Information System. Oxacyclotetradecan-2-one (1725-04-8). Retrieved from [Link].
-
TGSC Information System. Oxacyclotridecan-2-one (947-05-7). Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15596, Oxacyclotetradecan-2-one. Retrieved from [Link].
-
ChemWhat. OXACYCLOTRIDECAN-2-ONE CAS#: 947-05-7. Retrieved from [Link].
-
Cheméo. Chemical Properties of Oxacyclotridecan-2-one (CAS 947-05-7). Retrieved from [Link].
-
National Institute of Standards and Technology (2025). Oxacyclotridecan-2-one in NIST Chemistry WebBook (Condensed phase thermochemistry data). Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74409, Undecalactone. Retrieved from [Link].
-
National Institute of Standards and Technology (2025). Oxacyclotridecan-2-one in NIST Chemistry WebBook (Reaction thermochemistry data). Retrieved from [Link].
-
SpectraBase. Oxacyclotridecan-2-one Spectrum. Retrieved from [Link].
-
Tan, D. S. (2013). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 18(6), 6209–6245. [Link].
-
Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866–873. [Link].
-
Bowman, D. D. (2012). Macrocyclic lactones in the treatment and control of parasitism in small companion animals. Current Pharmaceutical Biotechnology, 13(6), 1068-1083. [Link].
-
Wang, Y., et al. (2023). Chemical structures of macrocyclic lactone drugs. ResearchGate. Retrieved from [Link].
-
Lifschitz, A., et al. (2012). Macrocyclic Lactones and Cellular Transport-Related Drug Interactions: A Perspective from In Vitro Assays to Nematode Control in the Field. Current Pharmaceutical Biotechnology, 13(6), 917-930. [Link].
-
Liu, K., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link].
-
Cantrell, C. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5616. [Link].
Sources
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Oxacyclotridecan-2-one | C12H22O2 | CID 70354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxacyclotridecan-2-one [webbook.nist.gov]
- 5. scent.vn [scent.vn]
- 6. Oxacyclotridecan-2-one [webbook.nist.gov]
- 7. 氧杂环十三烷-2-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemwhat.com [chemwhat.com]
- 9. OXACYCLOTRIDECAN-2-ONE(947-05-7) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benthamscience.com [benthamscience.com]
